5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a thioxo group, and an imidazo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist of certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Shares the fluorophenyl group but has a simpler structure.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the imidazo-pyridine core.
Uniqueness
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its complex structure, which includes multiple functional groups and a fused ring system.
Biological Activity
5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14FN3O2S, with a molecular weight of 379.4 g/mol. The compound features a unique structure that includes a fluorophenyl group, a thioxo group, and an imidazo-pyridine core.
Property | Value |
---|---|
Molecular Formula | C20H14FN3O2S |
Molecular Weight | 379.4 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-methyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI Key | UBHHSDHOBLJGBV-UHFFFAOYSA-N |
The biological activity of this compound involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating their activity and influencing several biological processes. The exact pathways affected depend on the context of use and the specific biological system involved.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's structure suggests it may interfere with cellular signaling pathways critical for cancer cell proliferation.
Case Study:
A study evaluated the compound's effect on the HT29 colon cancer cell line, revealing an IC50 value of approximately 6.2 μM, indicating potent growth-inhibitory effects against this cell line .
Antiviral and Antibacterial Activities
In addition to its anticancer effects, the compound has been investigated for antiviral and antibacterial properties. Preliminary studies suggest that it may inhibit the replication of certain viruses and exhibit bactericidal effects against specific bacterial strains.
Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Activity : A series of synthesized analogs were tested for their growth-inhibitory effects on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound could inhibit key signaling pathways involved in cancer progression, such as MAPK signaling .
- Comparative Analysis : A comparative study with other thiazole-bearing compounds indicated that this imidazo-pyridine derivative has superior potency in certain assays .
Properties
Molecular Formula |
C20H14FN3O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methyl-3-phenyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C20H14FN3O2S/c1-23-17-15(19(25)26)11-16(12-7-9-13(21)10-8-12)22-18(17)24(20(23)27)14-5-3-2-4-6-14/h2-11H,1H3,(H,25,26) |
InChI Key |
UBHHSDHOBLJGBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC=C(C=C3)F)N(C1=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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